molecular formula C11H16N2S B1437603 2-(Thiomorpholin-4-ylmethyl)aniline CAS No. 237432-14-3

2-(Thiomorpholin-4-ylmethyl)aniline

Cat. No.: B1437603
CAS No.: 237432-14-3
M. Wt: 208.33 g/mol
InChI Key: ZAEZFXZNLSFHHF-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-ylmethyl)aniline is an organic compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol It features a thiomorpholine ring attached to a benzene ring through a methylene bridge, with an aniline group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholin-4-ylmethyl)aniline typically involves the reaction of thiomorpholine with an appropriate benzyl halide under basic conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-(Thiomorpholin-4-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline group can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs

Biological Activity

2-(Thiomorpholin-4-ylmethyl)aniline, with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound features a thiomorpholine ring, which can facilitate interactions that may inhibit or activate specific biological pathways. Its aniline moiety allows for hydrogen bonding and π-π interactions, enhancing its potential efficacy in biological systems.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The thiomorpholine ring can bind to enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Chemical Reactivity : The compound can undergo oxidation and reduction reactions, leading to the formation of reactive metabolites that may contribute to its biological effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with similar compounds have highlighted the following points:

CompoundStructural FeatureBiological Activity
2-(Morpholin-4-ylmethyl)anilineOxygen atom instead of sulfurModerate activity
2-(Piperidin-4-ylmethyl)anilinePiperidine ringEnhanced activity
2-(Pyrrolidin-4-ylmethyl)anilinePyrrolidine ringVariable activity

The presence of sulfur in the thiomorpholine ring appears to confer unique properties that differentiate it from its oxygen or nitrogen analogs, potentially enhancing its interaction with biological targets.

Antitumor Activity

In a study evaluating the antitumor potential of various compounds, including this compound, it was found that this compound exhibited significant inhibitory effects on cancer cell lines. The study reported an IC50 value indicating effective cytotoxicity against specific tumor types, suggesting that the compound could serve as a lead in anticancer drug development .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated promising results against Mycobacterium tuberculosis (M. tb), with MIC values indicating effective inhibition. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Properties

IUPAC Name

2-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEZFXZNLSFHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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